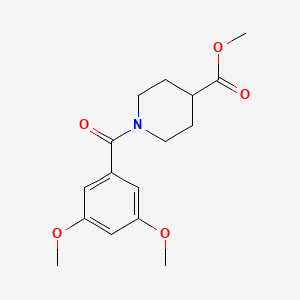![molecular formula C22H22N2O B5878500 N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a fluorescent probe for detecting metal ions.
科学研究应用
DPA has been widely used in scientific research due to its unique properties. One of the main applications of DPA is as a fluorescent probe for detecting metal ions such as zinc, cadmium, and mercury. DPA can selectively bind to these metal ions and emit a fluorescence signal, which can be used to detect their presence in biological samples. DPA has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
作用机制
The mechanism of action of DPA is based on its ability to bind to metal ions and form a chelate complex. The chelate complex stabilizes the metal ion and alters its chemical properties, leading to changes in its biological activity. The binding of DPA to metal ions can also induce conformational changes in proteins and enzymes, which can affect their activity and function.
Biochemical and physiological effects:
DPA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA can inhibit the activity of metalloproteases, which are enzymes that play a role in various biological processes such as tissue remodeling and inflammation. DPA has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that DPA can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by metal ions.
实验室实验的优点和局限性
DPA has several advantages for use in lab experiments. It is a highly specific fluorescent probe for metal ions, which allows for accurate detection and quantification. DPA is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using DPA in lab experiments. DPA has limited solubility in water, which can make it difficult to use in biological assays. DPA also has a relatively low quantum yield, which can limit its sensitivity for detecting low concentrations of metal ions.
未来方向
There are several future directions for research on DPA. One area of interest is the development of new metal complexes based on DPA that have improved properties for catalysis, sensing, and imaging. Another area of interest is the use of DPA as a therapeutic agent for diseases such as Alzheimer's disease and cancer. DPA has also been proposed as a potential agent for environmental remediation, as it can selectively bind to metal ions and remove them from contaminated water or soil. Overall, DPA has significant potential for a wide range of applications in various fields, and further research is needed to fully explore its properties and potential.
合成方法
DPA can be synthesized through a multistep process that involves the reaction of 3-dimethylaminobenzaldehyde with acetophenone in the presence of a base to form an intermediate product. The intermediate product is then treated with benzophenone in the presence of a catalyst to form DPA. The synthesis of DPA is a complex process that requires careful monitoring of the reaction conditions to ensure a high yield and purity of the final product.
属性
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-24(2)20-15-9-14-19(16-20)23-22(25)21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTNDKYNEVVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
